molecular formula C30H26N2O6 B11035774 (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate

Cat. No.: B11035774
M. Wt: 510.5 g/mol
InChI Key: PDPUBFLYHAFHQV-UHFFFAOYSA-N
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Description

The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a complex organic molecule that features a variety of functional groups, including imino, oxo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline, and 2-methoxybenzoic acid. The synthesis may involve:

    Formation of the imino group: This can be achieved through a condensation reaction between an amine and an aldehyde or ketone.

    Cyclization reactions: These are used to form the pyrroloquinoline core.

    Esterification: The final step often involves esterification of the carboxylic acid group with the alcohol group of the 2-methoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and imino groups.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), nitrating agents.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly in targeting specific enzymes or receptors.

    Biological Probes: Can be used in the study of biological pathways and mechanisms.

Industry

    Polymer Science: Potential use in the synthesis of novel polymers with unique properties.

    Agriculture: Possible applications as a pesticide or herbicide due to its complex structure.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The imino and oxo groups are likely involved in hydrogen bonding and electrostatic interactions, while the aromatic rings may participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Properties

Molecular Formula

C30H26N2O6

Molecular Weight

510.5 g/mol

IUPAC Name

[3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C30H26N2O6/c1-17-16-30(2,3)32-27-21(17)14-19(38-29(34)20-7-5-6-8-23(20)35-4)15-22(27)26(28(32)33)31-18-9-10-24-25(13-18)37-12-11-36-24/h5-10,13-16H,11-12H2,1-4H3

InChI Key

PDPUBFLYHAFHQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(=NC4=CC5=C(C=C4)OCCO5)C2=O)OC(=O)C6=CC=CC=C6OC)(C)C

Origin of Product

United States

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